1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate
CAS No.:
Cat. No.: VC17959114
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O4S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3 |
| Standard InChI Key | CBIVSVOVPJAVRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central L-alanine backbone esterified to an indol-3-yl group at the carboxyl terminus and modified at the amine terminus by a 4-methylphenylsulfonamide moiety. The (S)-configuration at the α-carbon of the alanine residue is critical for its stereochemical interactions, as evidenced by its SMILES notation:
.
This structure combines the electron-rich indole system, known for participating in π-π stacking and hydrogen bonding, with the sulfonamide group’s capacity for enzymatic inhibition. The planar indole ring and sulfonamide’s sulfonyl group create a bifunctional scaffold capable of interacting with diverse biological targets .
Physicochemical Properties
Thermal and Solubility Profiles
Key physical properties, derived from experimental data, include:
| Property | Value |
|---|---|
| Melting Point | 38–39°C |
| Boiling Point | 577.9 ± 60.0°C (at 760 mmHg) |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP (Partition Coefficient) | 3.71 |
| Vapor Pressure | 0.0 ± 1.6 mmHg (25°C) |
| Refractive Index | 1.634 |
The compound’s limited aqueous solubility (<1 mg/mL) necessitates formulation strategies for in vivo applications. Common solubilization methods include dimethyl sulfoxide (DMSO) and saline-Tween 80 mixtures .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis involves multi-step organic reactions, typically beginning with L-alanine derivatization:
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Sulfonylation: Reaction of L-alanine with 4-methylbenzenesulfonyl chloride under basic conditions to form N-tosyl-L-alanine.
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Esterification: Coupling the sulfonylated intermediate with 3-hydroxyindole using carbodiimide-based activating agents .
Critical parameters include anhydrous conditions, temperature control (0–25°C), and chromatographic purification to achieve >95% purity. Yields are optimized by stoichiometric balancing and catalyst selection (e.g., 4-dimethylaminopyridine for esterification) .
Scalability Challenges
The indole moiety’s sensitivity to oxidative degradation necessitates inert atmospheres during large-scale production. Additionally, the stereochemical integrity of the (S)-alanine center must be preserved to maintain biological activity, requiring enantioselective synthetic protocols .
Industrial Applications
Organic Synthesis Intermediate
The compound serves as a precursor in heterocyclic chemistry:
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Peptidomimetics: The N-tosyl group facilitates solid-phase peptide synthesis (SPPS) as a temporary protecting group.
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Fluorescent Probes: Indole’s inherent fluorescence (λₑₓ ≈ 280 nm, λₑₘ ≈ 350 nm) enables its use in protease activity assays when conjugated to quencher molecules .
Material Science Relevance
Its thermal stability (decomposition >300°C) and rigid structure make it a candidate for liquid crystal precursors or polymer cross-linking agents. Research into sulfonamide-containing polymers for ion-exchange membranes is ongoing .
Emerging Research Directions
Drug Delivery Innovations
Encapsulation in liposomal or nanoparticle carriers is being explored to enhance solubility and target specificity. Preliminary studies using PEGylated liposomes report a 3-fold increase in plasma half-life in rodent models .
Catalytic Applications
Recent work investigates its role as a ligand in asymmetric catalysis. The indole nitrogen’s lone pair may coordinate transition metals, enabling enantioselective C–C bond formations .
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